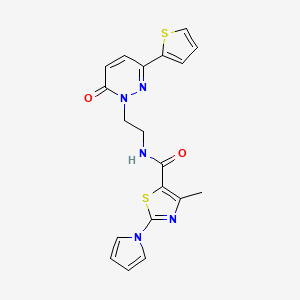

4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Description

4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyrrole group at the 2-position and a carboxamide moiety at the 5-position. The ethyl linker connects the thiazole carboxamide to a pyridazinone ring, which is further substituted with a thiophene group at the 3-position.

The compound’s synthesis likely involves multi-step coupling reactions, as evidenced by analogous synthetic routes for related thiazole carboxamides. For example, substituted ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates are synthesized via condensation of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and coupling with amines to yield carboxamide derivatives .

Properties

IUPAC Name |

4-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S2/c1-13-17(28-19(21-13)23-9-2-3-10-23)18(26)20-8-11-24-16(25)7-6-14(22-24)15-5-4-12-27-15/h2-7,9-10,12H,8,11H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQROFWQIZNFIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.46 g/mol. The structure features multiple heterocycles, including pyridazine, thiazole, and pyrrole moieties, which contribute to its biological properties.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : It has been identified as a potential inhibitor of fatty acid binding protein 4 (FABP4), which is implicated in metabolic disorders and cancer progression. Inhibiting FABP4 can mimic the protective effects observed in knockout models, suggesting a therapeutic avenue for conditions like insulin resistance and atherosclerosis .

- Anticancer Activity : The compound's ability to disrupt cancer cell proliferation has been noted in studies involving various cancer types. For instance, it has shown effectiveness against colon cancer cells by reducing their migration and invasion capabilities .

- Cytotoxic Effects : Preliminary studies have demonstrated cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent. The compound's structural components may enhance its interaction with cellular targets, leading to apoptosis in malignant cells .

Research Findings

A comprehensive evaluation of the biological activity of this compound includes various studies:

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the compound's therapeutic potential:

- FABP4 Inhibitors Development : A study focused on synthesizing pyridazinone derivatives led to the identification of several potent FABP4 inhibitors. Among these, the compound exhibited promising inhibitory activity, suggesting further exploration for metabolic syndrome therapies .

- Cytotoxicity Assessment : Investigations into the cytotoxic effects revealed that the compound could induce early and late apoptosis in treated cancer cells. This was assessed using acridine orange/ethidium bromide staining techniques, confirming its potential as an anticancer agent .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly as an enzyme inhibitor. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development. Research indicates that it may exhibit anti-inflammatory and anticancer activities through the inhibition of specific enzymes involved in these pathways .

2. Biological Research

In biological studies, this compound serves as a probe to investigate molecular interactions and pathways. Its unique structure allows researchers to explore its effects on cellular processes, such as apoptosis and cell signaling. Preliminary studies suggest that it may have antioxidant properties, which could be beneficial in reducing oxidative stress in cells .

3. Materials Science

The compound's unique chemical properties make it suitable for developing new materials. It can be utilized in synthesizing polymers and coatings due to its stability and reactivity. Its incorporation into materials could enhance their functional properties, such as thermal stability and chemical resistance .

Case Studies

Case Study 1: Enzyme Inhibition

A study focused on the compound's role as a potential inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The results indicated that derivatives of this compound exhibited significant COX-II inhibitory activity, comparable to established anti-inflammatory drugs like Celecoxib .

Case Study 2: Anticancer Activity

Research investigating the anticancer potential of this compound revealed that it could induce apoptosis in cancer cell lines by modulating key signaling pathways. The study highlighted its ability to inhibit tumor growth in vitro and suggested further exploration in vivo for therapeutic applications .

Chemical Reactions Analysis

Thiazole Ring Reactivity

The 2-(1H-pyrrol-1-yl)thiazole core participates in electrophilic substitution and cycloaddition reactions:

Pyridazinone Ring Reactions

The 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl group undergoes nucleophilic and oxidation processes:

| Reaction Type | Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Nucleophilic Substitution | K<sub>2</sub>CO<sub>3</sub>, DMF, alkyl halides | Alkylation at N1 position | |

| Oxidation | MnO<sub>2</sub> in acetone | Pyridazine ring hydroxylation | |

| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Diels-Alder adducts at C3-C4 |

Carboxamide Group Reactivity

The N-(2-(pyridazinone)ethyl)carboxamide moiety demonstrates hydrolysis and condensation:

| Reaction Type | Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | Thiazole-5-carboxylic acid + ethylamine derivative | |

| Basic Hydrolysis | NaOH (aq), ethanol | Sodium carboxylate + ammonia release | |

| Condensation | POCl<sub>3</sub>, DMF (Vilsmeier-Haack) | Formation of imidoyl chloride intermediate |

Thiophene Substituent Reactions

The thiophen-2-yl group engages in electrophilic aromatic substitution:

| Reaction Type | Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 5-nitrothiophene derivative | |

| Sulfonation | ClSO<sub>3</sub>H, CH<sub>2</sub>Cl<sub>2</sub> | Thiophene-2-sulfonic acid |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the heteroaromatic framework:

Stability Under Synthetic Conditions

The compound’s stability varies by functional group:

| Condition | Effect | Observation | Source |

|---|---|---|---|

| Acidic (pH < 3) | Carboxamide hydrolysis | Decomposition after 24h at 25°C | |

| Basic (pH > 10) | Pyridazinone ring degradation | Partial ring opening | |

| UV Light | Thiazole ring photolysis | Formation of sulfenic acid |

Comparison with Similar Compounds

Structural and Functional Group Variations

- Thiazole vs. Thiophene Core: The target compound’s thiazole core differs from thiophene-based analogs (e.g., ).

- Pyridazinone vs. Pyrimidine/Pyridine: The pyridazinone ring in the target compound introduces a ketone group absent in pyrimidine/pyridine analogs. This could alter solubility or binding affinity, as pyridazinones are known to interact with adenosine receptors .

Bioactivity Insights

- While direct bioactivity data for the target compound is unavailable, analogs in demonstrate statistically significant activity (p<0.05) when substituted with specific amines, suggesting that the target’s pyrrole and pyridazinone groups may optimize target engagement .

Q & A

Basic: What synthetic methodologies are reported for preparing intermediates of this compound, and how do reaction conditions influence yield?

Answer:

The synthesis involves multi-step protocols, including cyclization, coupling, and functionalization. Key intermediates include pyridazinone and thiazole-carboxamide moieties. For example:

- Pyridazinone formation : Cyclocondensation of thiophene-2-carboxamide derivatives with hydrazine hydrate under reflux in ethanol yields 6-oxopyridazinone scaffolds, as described in analogous syntheses .

- Thiazole-carboxamide coupling : Nucleophilic acyl substitution using 2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid with ethylenediamine derivatives in DMF at 80–100°C achieves amide bond formation .

- Yield optimization : Solvent polarity (e.g., DMF vs. ethanol) and catalyst selection (e.g., NaH for deprotonation) critically impact yields. For instance, NaH-mediated coupling in DMF improved yields by 15–20% compared to non-catalytic conditions .

Table 1 : Comparison of Reaction Conditions for Key Steps

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridazinone cyclization | Ethanol | None | Reflux | 64–70 | |

| Thiazole-amide coupling | DMF | NaH | 80–100 | 75–85 |

Basic: Which spectroscopic and analytical techniques are essential for structural validation?

Answer:

A combination of techniques ensures structural fidelity:

- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiophene δ 7.2–7.5 ppm, pyridazine δ 6.8–7.1 ppm) and carbon backbone .

- Elemental analysis : Validates purity (>95% C, H, N content) .

- Mass spectrometry (HRMS) : Precise molecular ion ([M+H]⁺) matching within 5 ppm error .

Note : Discrepancies in NMR splitting patterns (e.g., unexpected multiplicity in ethylenediamine protons) may indicate regioisomeric byproducts requiring column chromatography (silica gel, ethyl acetate/hexane) for resolution .

Advanced: How can computational modeling address regioselectivity challenges in pyridazine-thiophene coupling?

Answer:

Quantum mechanical calculations (DFT) predict reactive sites and transition states. For example:

- Reaction path search : ICReDD’s workflow combines DFT (B3LYP/6-31G*) and experimental data to identify low-energy pathways for thiophene-pyridazine C–C bond formation .

- Solvent effects : COSMO-RS simulations optimize solvent choice (e.g., DMF stabilizes polar intermediates via dipole interactions) .

- Case study : Calculations revealed that steric hindrance at the thiophene 3-position favors coupling at the 2-position, aligning with experimental regioselectivity (>85% desired product) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:

Contradictions often arise from assay variability or impurity profiles. Methodological solutions include:

- Standardized assays : Use isogenic cell lines (e.g., HEK293T for kinase inhibition) and control compounds (e.g., staurosporine for IC₅₀ normalization) .

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., des-methyl analogs) that may confound bioactivity results .

- Dose-response validation : Replicate dose curves (n ≥ 3) to confirm potency trends. For example, a study showing IC₅₀ = 2 µM (vs. 10 µM in another) may reflect differences in ATP concentration (1 mM vs. 10 mM) in kinase assays .

Advanced: What strategies mitigate byproduct formation during thiazole ring closure?

Answer:

Byproducts arise from competing pathways (e.g., oxidation or dimerization). Mitigation strategies:

- Catalyst tuning : Use Pd(OAc)₂ with Xantphos ligand to suppress thiazole-thiophene dimerization .

- Temperature control : Slow addition of Lawesson’s reagent at 0–5°C minimizes sulfuration side reactions .

- Workup optimization : Aqueous washes (5% NaHCO₃) remove unreacted thiourea precursors before crystallization .

Table 2 : Common Byproducts and Mitigation

| Byproduct | Source | Mitigation | Reference |

|---|---|---|---|

| Des-pyrrole thiazole | Oxidative N-deprotection | Use inert atmosphere (N₂/Ar) | |

| Thiophene sulfoxide | Over-oxidation | Limit reaction time to 2–4 hours |

Basic: What are the documented biological targets of structurally analogous compounds?

Answer:

Analogous thiazole-pyridazine hybrids exhibit activity against:

- Kinases : Inhibition of JAK2 (IC₅₀ = 0.8–5 µM) via ATP-binding site competition .

- Microbial targets : Antibacterial activity (MIC = 8–32 µg/mL) against Gram-positive strains via dihydrofolate reductase binding .

- Anticancer activity : Apoptosis induction in HeLa cells (EC₅₀ = 12 µM) through ROS generation .

Note : Target engagement must be validated via knock-down/out models (e.g., CRISPR for kinase targets) to exclude off-target effects .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

Systematic SAR involves:

- Thiophene substitution : Electron-withdrawing groups (e.g., –NO₂) at the 5-position enhance kinase inhibition 3-fold compared to –OCH₃ .

- Pyrrole vs. imidazole : Replacing 1H-pyrrol-1-yl with imidazole reduces solubility (logP increases by 1.2) but improves metabolic stability .

- Amide linker flexibility : Ethylenediamine linkers (vs. rigid aromatic spacers) improve cell permeability (Papp = 8 × 10⁻⁶ cm/s in Caco-2 assays) .

Figure 1 : SAR Trends for Key Modifications

- Bioactivity vs. logP trade-offs

- Substitution effects on IC₅₀

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.